磷酸镉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Phosphoric acid, cadmium salt, also known as Phosphoric acid, cadmium salt, is a useful research compound. Its molecular formula is Cd3(PO4)2 and its molecular weight is 518.81 g/mol. The purity is usually 95%.

The exact mass of the compound Phosphoric acid, cadmium salt is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Phosphoric acid, cadmium salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phosphoric acid, cadmium salt including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

从工业磷酸中去除镉

磷酸镉在重金属离子的去除中起着重要作用,特别是在磷酸介质中 . 生物炭,由香蕉假茎等废弃生物质制成,被用作一种低成本、无毒的材料来实现这一目的 . 生物炭对从工业磷酸中去除镉的吸附效率已经过评估,结果令人鼓舞 .

磷酸的纯化

磷酸的纯化中使用镉盐。 已对具有磺酸、氨基膦酸或膦酸/磺酸反应基团的商业树脂进行了测试,以去除磷酸溶液中的铁和镉 . 磺酸基树脂对镉具有更高的选择性,特别是在高磷酸浓度和低吸附剂剂量下 .

农业和化肥生产

磷酸,通常含有镉,被广泛用于化肥生产 . 用于化肥生产的磷酸中镉的存在可能会引起人们对环境影响的担忧。

食品工业

磷酸用作食品工业中的添加剂 . 然而,食品应用中使用的磷酸中镉的存在需要仔细控制,因为存在潜在的健康风险。

水处理

磷酸用于水处理工艺 . 用于水处理的磷酸中镉的存在会影响处理过程的有效性和处理水的质量。

动物饲料补充剂

磷酸也用于动物饲料补充剂 . 此用途磷酸中的镉含量需要严格控制,以确保动物的健康和安全。

作用机制

Target of Action

Phosphoric acid, cadmium salt, also known as cadmium;phosphoric acid, primarily targets divalent cations such as Fe++, Cu++, Ca++, and Mg++ . It is used in the removal of iron and cadmium from phosphoric acid solutions .

Mode of Action

The compound interacts with its targets by binding to them. The sulfonic-based resin (MTC1600H) is more selective for Cd (against Fe), especially at high phosphoric acid concentration and low sorbent dosage . This interaction leads to changes in the concentration of these cations in the solution.

Biochemical Pathways

The affected biochemical pathways primarily involve the transport and distribution of divalent cations. The compound’s action disrupts the balance of these cations, leading to changes in their concentrations . The downstream effects of this disruption can vary depending on the specific cation involved and the environmental context.

Pharmacokinetics

It is known that the compound can be absorbed and distributed widely in the body as phosphate . The compound’s impact on bioavailability is likely related to its ability to bind and sequester divalent cations .

Result of Action

The primary result of the compound’s action is the removal of iron and cadmium from phosphoric acid solutions . This can lead to changes in the concentrations of these metals in the solution, which can have various downstream effects depending on the specific context.

Action Environment

The action of phosphoric acid, cadmium salt can be influenced by various environmental factors. For example, the compound’s action is more effective at high phosphoric acid concentrations and low sorbent dosages . Additionally, the compound’s efficacy and stability can be affected by the presence of other substances in the environment, such as other divalent cations .

属性

IUPAC Name |

cadmium;phosphoric acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Cd.3H3O4P/c;;3*1-5(2,3)4/h;;3*(H3,1,2,3,4) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GADIEZXPVDTBSM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

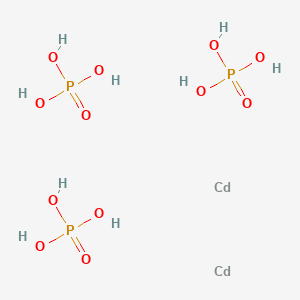

OP(=O)(O)O.OP(=O)(O)O.OP(=O)(O)O.[Cd].[Cd] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cd2H9O12P3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30930124 |

Source

|

| Record name | Phosphoric acid--cadmium (3/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30930124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

518.81 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13847-17-1 |

Source

|

| Record name | Phosphoric acid, cadmium salt (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013847171 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid--cadmium (3/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30930124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: The abstract mentions cadmium being a concern in the phosphate fertilizer industry. Why is cadmium found in phosphoric acid, and what makes it an environmental concern?

A1: Cadmium is often found as a natural contaminant in phosphate rock, the primary source material for phosphoric acid production []. During the production process, cadmium can leach into the phosphoric acid. This is problematic because:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。